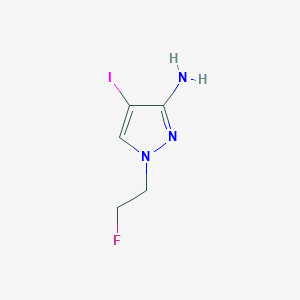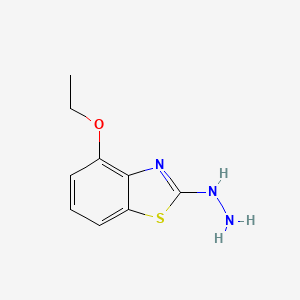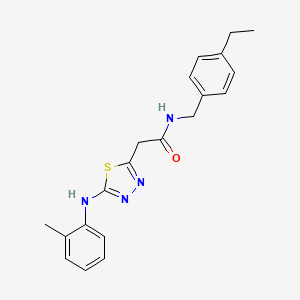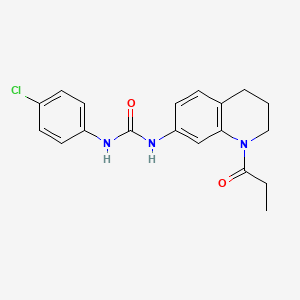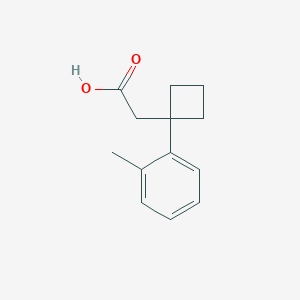![molecular formula C24H26F3N3O2S B2914088 N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE CAS No. 622803-42-3](/img/structure/B2914088.png)
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. These intermediates are then coupled using various reagents and catalysts to form the final compound. Common reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: A compound with a similar piperazine moiety and benzamide structure.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)[4-(TRIFLUOROMETHYL)PHENYL]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of a thiophene ring, a furan ring, and a piperazine moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N3O2S/c1-15-16(2)33-23(28-22(31)19-5-4-14-32-19)20(15)21(30-12-10-29(3)11-13-30)17-6-8-18(9-7-17)24(25,26)27/h4-9,14,21H,10-13H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQWRIGTFETDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)C(F)(F)F)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
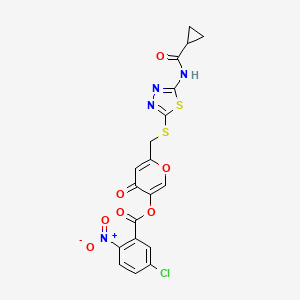
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate](/img/structure/B2914006.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914009.png)
![N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2914011.png)
![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2914016.png)
![3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2914017.png)

